Cas no 13464-82-9 (Indium sulfate)

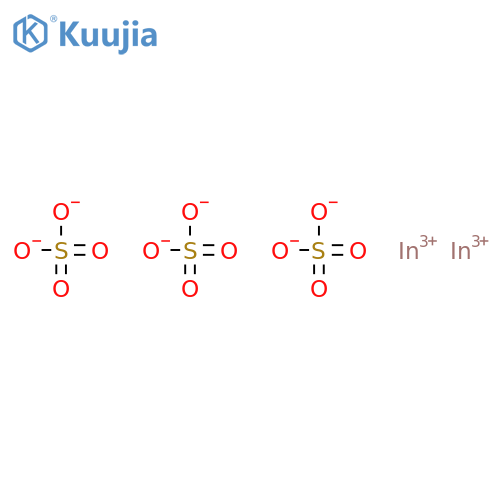

Indium sulfate structure

商品名:Indium sulfate

Indium sulfate 化学的及び物理的性質

名前と識別子

-

- Indium(III) sulfate hydrate

- indium(iii) sulfate anhydrous

- diindium tris(sulphate)

- Indiumsulfatehydratewhitextl

- Indium(III) sulfate

- Indium sulfate

- diindiumtrisulfate

- indisulfat

- INDIUM SULPHATE

- indium(3+)sulfate

- INDIUM(III)SULPHATE

- indiumsequisulfate

- indiumtrisulfate

- Sulfuric acid indium(3+) salt (3:2)

- Indium(Ⅲ) sulfate

- Indium (III) sulfate

- Indium trisulfate

- Diindium trisulfate

- Indium sequisulfate

- Sulfuric acid, indium salt

- Indisulfat [German]

- Indium(3+) sulfate

- Indium sulfate (VAN)

- Sulfuric acid, indium(3+) salt (3:2)

- Sulfuric acid indium(3+) salt

- indium(3+) trisulfate

- 514CE39CG4

- Sulfuric acid, indium(3++) salt (3:2)

- UNII-514CE39CG4

- 3,4-Diaminobutyricacid

- DTXSID50890695

- XGCKLPDYTQRDTR-UHFFFAOYSA-H

- Q2331023

- Indium(III) sulfate, anhydrous

- Indium( cento) sulfate hydrate

- 13464-82-9

- NS00087585

- INDIUM SESQUISULFATE

- AKOS015904099

- MFCD00011059

- Indium(III) sulfate hydrate (99.999%-In) PURATREM

- NSC 84272

- INDIUM SULFATE [MI]

- EINECS 236-689-1

- Indium(III) sulfate, anhydrous, >=98.0% (T)

- DB-230539

- DTXCID701031011

- INDIUM(III)SULFATE

- Indium sulfate (In2(SO4)3)

- NSC-84272

-

- MDL: MFCD00011059

- インチ: 1S/2In.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6

- InChIKey: XGCKLPDYTQRDTR-UHFFFAOYSA-H

- ほほえんだ: [In+3].[In+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-]

計算された属性

- せいみつぶんしりょう: 517.66300

- どういたいしつりょう: 517.662944

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 62.2

- 共有結合ユニット数: 5

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 266

じっけんとくせい

- 色と性状: 無色単斜晶

- 密度みつど: 3.438

- ゆうかいてん: 600°C

- ふってん: 330 °C at 760 mmHg

- ようかいど: Soluble in water.

- すいようせい: Soluble in water.

- PSA: 265.92000

- LogP: -0.77160

- かんど: Hygroscopic

- マーカー: 13,4978

- ようかいせい: 可溶性

Indium sulfate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: S 22:ホコリを吸い込まない。S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22-S24/25

- RTECS番号:NL1925000

- セキュリティ用語:S22;S24/25

- どくせい:MLD in rabbits: 1.8 g/kg orally; 0.67 mg/kg i.v., McCord et al., J. Ind. Hyg. Toxicol. 24, 243 (1942)

- TSCA:Yes

- ちょぞうじょうけん:倉庫の換気と低温乾燥

Indium sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-4927-10g |

Indium sulfate |

13464-82-9 | (99.999%-In)PURATREM | 10g |

1710.0CNY | 2021-07-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-4927-50g |

Indium sulfate |

13464-82-9 | (99.999%-In)PURATREM | 50g |

6412.0CNY | 2021-07-08 | |

| TRC | I249050-5g |

Indium sulfate |

13464-82-9 | 5g |

$ 235.00 | 2022-06-04 | ||

| abcr | AB209026-25 g |

Indium(III) sulfate, anhydrous, 99.99% (metals basis); . |

13464-82-9 | 99.99% | 25 g |

€140.30 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811758-100g |

Indium sulfate |

13464-82-9 | ,99.99% metals basis | 100g |

1,197.00 | 2021-05-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096387-10g |

Indium sulfate |

13464-82-9 | 99.999% () | 10g |

¥415 | 2023-09-10 | |

| TRC | I249050-2.5g |

Indium sulfate |

13464-82-9 | 2.5g |

$ 135.00 | 2022-06-04 | ||

| TRC | I249050-10g |

Indium sulfate |

13464-82-9 | 10g |

$ 375.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VO745-25g |

Indium(III)sulfatehydrate(99.999%-In)PURATREM |

13464-82-9 | ,99.99% metals basis | 25g |

¥509.0 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105872-25g |

Indium sulfate |

13464-82-9 | ,99.99% metals basis | 25g |

¥360.90 | 2023-09-02 |

Indium sulfate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:13464-82-9)Indium sulfate

注文番号:A1208520

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 03:50

価格 ($):404.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13464-82-9)Indium sulfate

注文番号:LE8670

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:59

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13464-82-9)硫酸铟

注文番号:LE25911620

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:53

価格 ($):discuss personally

Indium sulfate 関連文献

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

13464-82-9 (Indium sulfate) 関連製品

- 13813-19-9(Sulfuric acid-d2)

- 53597-25-4(SALMINE SULFATE)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13464-82-9)Indium sulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

(CAS:13464-82-9)Indium sulfate